molecular formula C9H14ClNO2 B1477069 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one CAS No. 2098089-23-5

2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one

Cat. No.: B1477069
CAS No.: 2098089-23-5
M. Wt: 203.66 g/mol
InChI Key: MQYDVEYIEIIBAK-UHFFFAOYSA-N
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Description

The compound 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one features a bicyclic tetrahydrofuropyrrole moiety fused to a propan-1-one backbone with a chlorine substituent at the α-carbon.

Properties

IUPAC Name

1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c1-6(10)9(12)11-2-7-4-13-5-8(7)3-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYDVEYIEIIBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2COCC2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16ClNOC_{10}H_{16}ClNO, with a molecular weight of approximately 217.69 g/mol. The compound features a unique fused ring system that combines elements of furan and pyrrole, which may contribute to its biological activity.

The biological activity of this compound is thought to involve interactions with various molecular targets within biological systems. The compound's structure suggests potential interactions with enzymes or receptors through non-covalent bonds such as hydrogen bonding and hydrophobic interactions. However, detailed mechanisms remain to be fully elucidated.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that certain derivatives of tetrahydrofuro-pyrrole compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis or cell cycle arrest .

Neuroprotective Effects

The neuroprotective properties of related compounds have been explored in the context of neurodegenerative diseases. Some studies suggest that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Antimicrobial Properties

There is emerging evidence that compounds containing furan and pyrrole moieties possess antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialDisruption of bacterial membranes

Case Study: Anticancer Activity

A recent study investigated the effects of a series of tetrahydrofuro-pyrrole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for the development of new anticancer agents .

Case Study: Neuroprotection in Animal Models

In a model of neurodegeneration, administration of a related compound resulted in improved cognitive function and reduced neuronal loss. The study highlighted the potential for these compounds in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 2-Chloro-1-{2,5-Dimethyl-1-[4-(Trifluoromethoxy)Phenyl]-1H-Pyrrol-3-yl}-Ethanone (Compound 5)
  • Structural Differences: Compound 5 () shares the 2-chloro-propanone core but replaces the tetrahydrofuropyrrole group with a 2,5-dimethyl-pyrrole ring substituted at the 1-position with a 4-trifluoromethoxyphenyl group.
  • Synthesis and Yield : Synthesized via hydrolysis of an imine hydrochloride in water (69% yield), demonstrating efficient aqueous reactivity. The target compound’s synthesis may require similar methods but with adjustments for the bicyclic system’s stability .
  • Physicochemical Properties :
    • Melting Point : 147°C (Compound 5) vs. N/A for the target compound.
    • Spectral Data : Compound 5 exhibits IR absorption at 1685 cm⁻¹ (C=O stretch) and distinct ¹H-NMR signals for methyl (δ 1.94, 2.22) and aromatic protons (δ 7.49–7.56). The target compound’s bicyclic system would likely shift NMR signals due to ring current effects .
  • Electronic Effects : The trifluoromethoxy group in Compound 5 is electron-withdrawing, enhancing metabolic stability. In contrast, the tetrahydrofuropyrrole group in the target compound may introduce hydrogen-bonding capacity via the oxygen atom in the furan ring .
2.2. 2-Amino-1-(Tetrahydro-1H-Furo[3,4-c]Pyrrol-5(3H)-yl)Propan-1-One
  • Key Difference: Substitution of chlorine with an amino group (-NH₂) ().
  • For example, this variant might serve as a precursor for amide or urea derivatives in drug discovery .
2.3. 2-Chloro-1-(Tetrahydro-1H-Furo[3,4-c]Pyrrol-5(3H)-yl)Butan-1-One
  • Structural Variation: Elongation of the ketone chain (butanone vs. propanone) ().
  • However, steric hindrance from the butanone chain might reduce reactivity at the carbonyl group .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
2-Chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one C₁₀H₁₃ClNO₂ Tetrahydrofuro[3,4-c]pyrrole N/A N/A N/A (Predicted C=O ~1680–1700 cm⁻¹)
Compound 5 () C₁₅H₁₃ClF₃NO₂ 2,5-Dimethyl, 4-CF₃O-C₆H₄ 147 69 IR: 1685 cm⁻¹; ¹H-NMR δ 1.94, 2.22
2-Amino variant () C₉H₁₅N₂O₂ Amino group N/A N/A N/A
Butanone variant () C₁₁H₁₅ClNO₂ Butanone chain N/A N/A N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one

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